molecular formula C14H14FNO2S B10966512 N-(2,3-dimethylphenyl)-2-fluorobenzenesulfonamide

N-(2,3-dimethylphenyl)-2-fluorobenzenesulfonamide

Cat. No.: B10966512
M. Wt: 279.33 g/mol
InChI Key: ZOBLWWXWHXRUGX-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-fluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a fluorobenzene ring, with a 2,3-dimethylphenyl substituent. Its unique structure imparts specific chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-fluorobenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzenesulfonyl chloride and 2,3-dimethylaniline.

    Reaction: The 2,3-dimethylaniline is reacted with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile.

    Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:

    Bulk Reactants: Using bulk quantities of 2-fluorobenzenesulfonyl chloride and 2,3-dimethylaniline.

    Optimized Conditions: Employing optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and reaction time.

    Purification: Utilizing industrial purification techniques like crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.

    Oxidation and Reduction: The sulfonamide group can be involved in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the sulfonamide bond.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Substitution: Products with different substituents replacing the fluorine atom.

    Oxidation: Oxidized derivatives of the sulfonamide group.

    Reduction: Reduced forms of the sulfonamide or aromatic rings.

    Hydrolysis: Breakdown products such as 2-fluorobenzenesulfonic acid and 2,3-dimethylaniline.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-fluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new antibiotics or anti-inflammatory agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with bacterial folic acid synthesis, leading to antibacterial effects. Additionally, the fluorine atom may enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-4-fluorobenzenesulfonamide: Similar structure but with the fluorine atom at the 4-position.

    N-(2,3-dimethylphenyl)-2-chlorobenzenesulfonamide: Similar structure with a chlorine atom instead of fluorine.

    N-(2,3-dimethylphenyl)-2-bromobenzenesulfonamide: Similar structure with a bromine atom instead of fluorine.

Uniqueness

N-(2,3-dimethylphenyl)-2-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom at the 2-position, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14FNO2S

Molecular Weight

279.33 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-fluorobenzenesulfonamide

InChI

InChI=1S/C14H14FNO2S/c1-10-6-5-8-13(11(10)2)16-19(17,18)14-9-4-3-7-12(14)15/h3-9,16H,1-2H3

InChI Key

ZOBLWWXWHXRUGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC=C2F)C

Origin of Product

United States

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